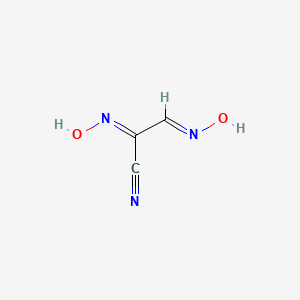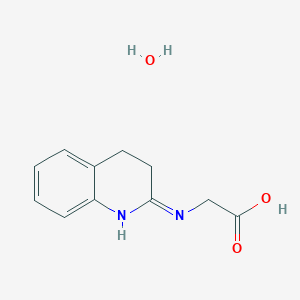![molecular formula C23H24ClN3O2 B6128304 5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6128304.png)
5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide, also known as CPP-109, is a compound that has been widely studied by researchers due to its potential therapeutic applications.
Mécanisme D'action
5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide is a potent inhibitor of the enzyme, histone deacetylase (HDAC). HDAC inhibitors have been shown to increase the expression of genes involved in synaptic plasticity and memory formation, which may contribute to the therapeutic effects of 5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide in addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide are complex and not fully understood. Studies have shown that 5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide can modulate the activity of neurotransmitters such as dopamine, glutamate, and GABA, which are involved in addiction and reward pathways in the brain. 5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide has several advantages for lab experiments, including its high potency and specificity for HDAC inhibition. However, its low solubility in water and poor bioavailability limit its use in vivo. Additionally, the off-target effects of HDAC inhibitors on gene expression and epigenetic modifications must be carefully considered in experimental design.
Orientations Futures
The potential therapeutic applications of 5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide extend beyond addiction, with studies exploring its use in other neurological disorders such as Alzheimer's disease and schizophrenia. Future research directions include the development of more potent and selective HDAC inhibitors, as well as the exploration of combination therapies with other drugs to enhance the therapeutic effects of 5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide.
Méthodes De Synthèse
5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 2-phenyl-2-(1-piperidinyl)ethanol, followed by the reaction of the resulting intermediate with isoxazolecarboxylic acid. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in the treatment of addiction, specifically cocaine and alcohol addiction. Preclinical studies have shown that 5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide can reduce drug-seeking behaviors and relapse in animal models of addiction. Clinical trials have also been conducted to evaluate the safety and efficacy of 5-(4-chlorophenyl)-N-[2-phenyl-2-(1-piperidinyl)ethyl]-3-isoxazolecarboxamide in humans.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(2-phenyl-2-piperidin-1-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-19-11-9-18(10-12-19)22-15-20(26-29-22)23(28)25-16-21(17-7-3-1-4-8-17)27-13-5-2-6-14-27/h1,3-4,7-12,15,21H,2,5-6,13-14,16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBMEBFBZDQTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6128235.png)
![N-({1-[2-(phenylthio)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6128243.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine](/img/structure/B6128257.png)
![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B6128264.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6128269.png)
![2-(1-acetyl-2-pyrrolidinyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B6128270.png)

![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](3-pyridinyl)methanone](/img/structure/B6128285.png)
![N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B6128292.png)

![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B6128313.png)
![3-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6128330.png)
![4-nitro-5-[4-(1H-pyrrol-1-yl)phenoxy]phthalonitrile](/img/structure/B6128334.png)